Porphobilinogen
Porphobilinogen
Porphobilinogen, also known as PBG, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. Porphobilinogen is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Porphobilinogen has been found in human liver tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, porphobilinogen is primarily located in the cytoplasm. Porphobilinogen exists in all eukaryotes, ranging from yeast to humans. Porphobilinogen can be biosynthesized from 5-aminolevulinic acid; which is mediated by the enzyme Delta-aminolevulinic acid dehydratase. In humans, porphobilinogen is involved in the porphyrin metabolism pathway. Porphobilinogen is also involved in several metabolic disorders, some of which include congenital erythropoietic porphyria (cep) or gunther disease pathway, the acute intermittent porphyria pathway, the porphyria variegata (PV) pathway, and the hereditary coproporphyria (HCP) pathway. Outside of the human body, porphobilinogen can be found in a number of food items such as malus (crab apple), black mulberry, butternut, and soy bean. This makes porphobilinogen a potential biomarker for the consumption of these food products. Porphobilinogen is a potentially toxic compound.
Porphobilinogen is a dicarboxylic acid that is pyrole bearing aminomethyl, carboxymethyl and 2-carboxyethyl substituents at positions 2, 3 and 4 respectively. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of pyrroles, a dicarboxylic acid and an aralkylamino compound. It is a conjugate acid of a porphobilinogen(1-).
Porphobilinogen is a pyrrole involved in porphyrin metabolism. It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase.
Porphobilinogen is a dicarboxylic acid that is pyrole bearing aminomethyl, carboxymethyl and 2-carboxyethyl substituents at positions 2, 3 and 4 respectively. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of pyrroles, a dicarboxylic acid and an aralkylamino compound. It is a conjugate acid of a porphobilinogen(1-).
Porphobilinogen is a pyrrole involved in porphyrin metabolism. It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase.
Brand Name:
Vulcanchem
CAS No.:
487-90-1
VCID:
VC0132115
InChI:
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
SMILES:
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
Molecular Formula:
C10H14N2O4
Molecular Weight:
226.23 g/mol
Porphobilinogen
CAS No.: 487-90-1
Reference Standards
VCID: VC0132115
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
CAS No. | 487-90-1 |
---|---|
Product Name | Porphobilinogen |
Molecular Formula | C10H14N2O4 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
Standard InChI | InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16) |
Standard InChIKey | QSHWIQZFGQKFMA-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O |
Canonical SMILES | C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O |
Physical Description | Solid |
Description | Porphobilinogen, also known as PBG, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. Porphobilinogen is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Porphobilinogen has been found in human liver tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, porphobilinogen is primarily located in the cytoplasm. Porphobilinogen exists in all eukaryotes, ranging from yeast to humans. Porphobilinogen can be biosynthesized from 5-aminolevulinic acid; which is mediated by the enzyme Delta-aminolevulinic acid dehydratase. In humans, porphobilinogen is involved in the porphyrin metabolism pathway. Porphobilinogen is also involved in several metabolic disorders, some of which include congenital erythropoietic porphyria (cep) or gunther disease pathway, the acute intermittent porphyria pathway, the porphyria variegata (PV) pathway, and the hereditary coproporphyria (HCP) pathway. Outside of the human body, porphobilinogen can be found in a number of food items such as malus (crab apple), black mulberry, butternut, and soy bean. This makes porphobilinogen a potential biomarker for the consumption of these food products. Porphobilinogen is a potentially toxic compound. Porphobilinogen is a dicarboxylic acid that is pyrole bearing aminomethyl, carboxymethyl and 2-carboxyethyl substituents at positions 2, 3 and 4 respectively. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a member of pyrroles, a dicarboxylic acid and an aralkylamino compound. It is a conjugate acid of a porphobilinogen(1-). Porphobilinogen is a pyrrole involved in porphyrin metabolism. It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase. |
Synonyms | 5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid; PBG; |
PubChem Compound | 1021 |
Last Modified | Nov 11 2021 |
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